molecular formula C8H8O5 B15325663 2-(2,4,6-Trihydroxyphenyl)acetic acid

2-(2,4,6-Trihydroxyphenyl)acetic acid

Cat. No.: B15325663
M. Wt: 184.15 g/mol
InChI Key: ODPKPOKWWYCUNO-UHFFFAOYSA-N
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Description

2-(2,4,6-Trihydroxyphenyl)acetic acid is an organic compound characterized by the presence of three hydroxyl groups attached to a phenyl ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trihydroxyphenyl)acetic acid typically involves the hydroxylation of phenylacetic acid derivatives. One common method includes the use of catalytic amounts of a strong acid, such as sulfuric acid, to facilitate the hydroxylation reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of hydroxyl groups at the 2, 4, and 6 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced phenylacetic acid derivatives, and various substituted phenylacetic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,4,6-Trihydroxyphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trihydroxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,6-Trihydroxyphenyl)acetic acid is unique due to the specific arrangement of hydroxyl groups on the phenyl ring and the presence of the acetic acid moiety.

Properties

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

2-(2,4,6-trihydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8O5/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2,9-11H,3H2,(H,12,13)

InChI Key

ODPKPOKWWYCUNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)CC(=O)O)O)O

Origin of Product

United States

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